molecular formula C14H16N4O3S B6812955 N-(3-methyl-1,1-dioxothiolan-3-yl)-4-(1,2,4-triazol-4-yl)benzamide

N-(3-methyl-1,1-dioxothiolan-3-yl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B6812955
M. Wt: 320.37 g/mol
InChI Key: BXYQGBAVQNYQOK-UHFFFAOYSA-N
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Description

N-(3-methyl-1,1-dioxothiolan-3-yl)-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzamide core, a triazole ring, and a dioxothiolan ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3-methyl-1,1-dioxothiolan-3-yl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-14(6-7-22(20,21)8-14)17-13(19)11-2-4-12(5-3-11)18-9-15-16-10-18/h2-5,9-10H,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYQGBAVQNYQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,1-dioxothiolan-3-yl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Benzamide Group: This step may involve the reaction of the triazole derivative with a benzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Dioxothiolan Ring: This can be synthesized by reacting a suitable thiol with a sulfone precursor under oxidative conditions.

Industrial Production Methods

Industrial production of N-(3-methyl-1,1-dioxothiolan-3-yl)-4-(1,2,4-triazol-4-yl)benzamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,1-dioxothiolan-3-yl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

N-(3-methyl-1,1-dioxothiolan-3-yl)-4-(1,2,4-triazol-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,1-dioxothiolan-3-yl)-4-(1,2,4-triazol-4-yl)benzamide is likely to involve interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on the surface of cells, leading to changes in cellular signaling.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

N-(3-methyl-1,1-dioxothiolan-3-yl)-4-(1,2,4-triazol-4-yl)benzamide can be compared with other similar compounds, such as:

    N-(3-methyl-1,1-dioxothiolan-3-yl)-4-(1,2,4-triazol-4-yl)benzene: Lacks the amide group, which may affect its chemical reactivity and biological activity.

    N-(3-methyl-1,1-dioxothiolan-3-yl)-4-(1,2,4-triazol-4-yl)benzoic acid: Contains a carboxylic acid group instead of an amide, which may influence its solubility and interaction with biological targets.

The uniqueness of N-(3-methyl-1,1-dioxothiolan-3-yl)-4-(1,2,4-triazol-4-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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